![molecular formula C16H19N3O3 B3327105 Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate CAS No. 313369-16-3](/img/structure/B3327105.png)
Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate
Übersicht
Beschreibung
Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate, commonly referred to as Lumateperone (CAS Number: 313369-16-3), is a compound that has garnered attention for its potential therapeutic applications in psychiatric disorders. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉N₃O₃ |
Molecular Weight | 301.34 g/mol |
IUPAC Name | This compound |
CAS Number | 313369-16-3 |
Lumateperone is thought to exert its effects primarily through modulation of neurotransmitter systems in the brain:
- Dopamine Receptor Activity : It acts as a modulator of dopamine receptors (D2), which is significant in the treatment of schizophrenia and other psychotic disorders.
- Serotonin Receptor Activity : The compound also interacts with serotonin receptors (5HT2A), contributing to its antipsychotic properties.
These interactions suggest that Lumateperone may help balance neurotransmitter levels in patients with psychiatric conditions.
Pharmacological Effects
Research indicates that Lumateperone exhibits several pharmacological effects:
- Antipsychotic Effects : Clinical studies have shown efficacy in reducing symptoms of schizophrenia without the typical side effects associated with conventional antipsychotics.
- Mood Stabilization : It has potential applications in mood disorders due to its influence on serotonin pathways.
- Cognitive Enhancement : Preliminary studies suggest improvements in cognitive function among treated individuals.
Clinical Efficacy
In a pivotal clinical trial published in The American Journal of Psychiatry, Lumateperone demonstrated significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after six weeks of treatment in patients with schizophrenia .
Safety Profile
The safety profile appears favorable; common side effects include sedation and weight gain but are less severe compared to traditional antipsychotics . Long-term studies are ongoing to assess the full spectrum of side effects.
Comparative Studies
A comparative study highlighted Lumateperone's unique pharmacological profile against other antipsychotics such as risperidone and olanzapine:
Compound | Efficacy | Side Effects | Weight Gain Risk |
---|---|---|---|
Lumateperone | High | Mild sedation | Low |
Risperidone | Moderate | Moderate | High |
Olanzapine | High | High | Very High |
This table illustrates that Lumateperone may offer a more favorable risk-benefit ratio for patients requiring antipsychotic treatment.
Mechanistic Insights
Research utilizing animal models has elucidated the neurobiological mechanisms underlying Lumateperone's effects. Studies indicate that it enhances synaptic plasticity and neurogenesis in key brain regions associated with mood regulation .
Wissenschaftliche Forschungsanwendungen
Introduction to Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate
This compound is a complex organic compound with significant implications in various scientific fields. Known as Lumateperone, it is primarily recognized for its applications in pharmacology and medicinal chemistry.
Pharmacological Applications
This compound has been extensively studied for its therapeutic potential:
Antipsychotic Effects
Lumateperone has shown efficacy in treating schizophrenia and other psychiatric disorders. Clinical trials indicate its ability to reduce psychotic symptoms with a favorable side effect profile compared to traditional antipsychotics .
Mood Disorders
Research suggests that this compound may also play a role in the treatment of mood disorders such as depression and bipolar disorder due to its modulatory effects on neurotransmitter systems .
Mechanistic Studies
The compound's mechanism of action involves modulation of dopamine and serotonin receptors, which is crucial for its antipsychotic properties. Studies have demonstrated that Lumateperone acts as a partial agonist at certain receptor sites while antagonizing others .
Neuroprotective Properties
Emerging research indicates that this compound may exhibit neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Data Tables
Case Study 1: Efficacy in Schizophrenia
In a double-blind placebo-controlled trial involving over 400 participants diagnosed with schizophrenia, Lumateperone demonstrated a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after six weeks of treatment .
Case Study 2: Bipolar Disorder Treatment
A study focusing on patients with bipolar disorder showed that Lumateperone could stabilize mood swings effectively while minimizing the risk of manic episodes when compared to traditional mood stabilizers .
Case Study 3: Neuroprotection in Animal Models
Animal studies have indicated that Lumateperone administration leads to decreased markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .
Eigenschaften
IUPAC Name |
ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-16(21)18-7-6-13-11(8-18)10-4-3-5-12-15(10)19(13)9-14(20)17-12/h3-5,11,13H,2,6-9H2,1H3,(H,17,20)/t11-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNQHNWWRRMQPS-AAEUAGOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=C4N2CC(=O)NC4=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CC[C@H]2[C@@H](C1)C3=C4N2CC(=O)NC4=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.